N-[2-(1-methyl-2-pyrrolidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine belongs to a class of novel norcamphor derivatives designed as potential uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds interact with the phencyclidine (PCP) binding site on the NMDA receptor. [] This specific molecule has shown promise as a lead compound for further investigation due to its binding affinity for the NMDA receptor and its anticonvulsant activity in preclinical models. []
N-[2-(1-methyl-2-pyrrolidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is proposed to act as an uncompetitive antagonist at the NMDA receptor, specifically targeting the PCP binding site. [] This site is located within the ion channel pore of the NMDA receptor. Uncompetitive antagonists bind to the receptor only when the channel is in an open state, effectively blocking ion flow. NMDA receptors are involved in various neurological processes, including learning, memory, and synaptic plasticity. Excessive activation of these receptors has been implicated in neurodegenerative disorders and other glutamate-dependent conditions. By blocking excessive NMDA receptor activity, this compound may offer therapeutic benefits in such conditions. []
In vitro toxicity studies were conducted using Madin-Darby canine kidney (MDCK) cells and Neuro-2a (N2a) cells, a mouse neuroblastoma cell line. [] N-[2-(1-methyl-2-pyrrolidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine exhibited a toxicity profile similar to memantine, a clinically used NMDA receptor antagonist. Significant toxicity was observed at concentrations above 100 μM, with IC50 values (the concentration at which 50% of cell growth is inhibited) exceeding 150 μM in both cell lines. [] These findings indicate a potential for acceptable therapeutic indices, as therapeutic concentrations of memantine in patients are around 1 μM. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2